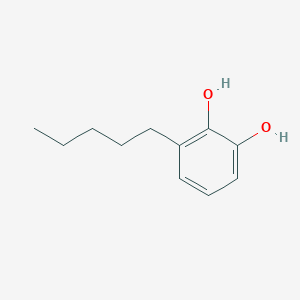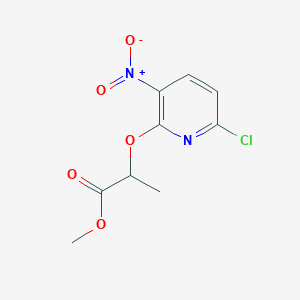
Bismuth (III) nitrate oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been used historically in medicine as a treatment for duodenal ulcers and as an anti-diarrheic agent . The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth(III) subnitrate can be synthesized by reacting bismuth metal with concentrated nitric acid. The reaction proceeds as follows:
Bi+4HNO3→Bi(NO3)3+2H2O+NO
This reaction produces Bismuth(III) nitrate, which can then be hydrolyzed to form Bismuth(III) subnitrate when the pH increases above 0 .
Industrial Production Methods
In industrial settings, Bismuth(III) subnitrate is produced by suspending crystalline bismuth nitrate in a solution and adjusting the pH by adding refined sodium carbonate solution or ammonia water. The reaction product is then continuously stirred, filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions
Bismuth(III) subnitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent.
Reduction: It can be reduced under certain conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with Bismuth(III) subnitrate include diols for acetalization and ketalization of aldehydes and ketones . The compound can also be used in nitration reactions with thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetalization and ketalization reactions produce acetals and ketals, respectively .
Scientific Research Applications
Bismuth(III) subnitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bismuth(III) subnitrate involves its ability to exert protective effects on the gastric mucosa. This is believed to be secondary to the production of endogenous mucosal prostaglandin (PGE2), which is deficient in peptic ulcer disease . Additionally, Bismuth(III) subnitrate has antacid neutralizing activity, which significantly affects gastric pH postprandially .
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) nitrate: A salt composed of bismuth in its cationic +3 oxidation state and nitrate anions.
Bismuth(III) oxide: A compound formed by the combination of bismuth and oxygen.
Uniqueness
Bismuth(III) subnitrate is unique due to its high water solubility and its specific applications in medicine as an antacid and treatment for duodenal ulcers. Its ability to act as a catalyst in chemical reactions also sets it apart from other bismuth compounds .
Properties
Molecular Formula |
Bi5H17N4O22 |
|---|---|
Molecular Weight |
1470.05 g/mol |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+1;4*-1;;;;;;;;;;/p-1 |
InChI Key |
HVRSTLCKIBWUMG-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)
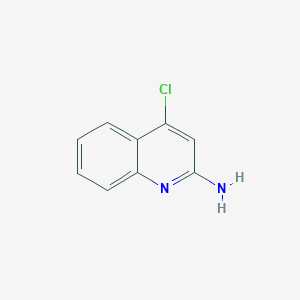
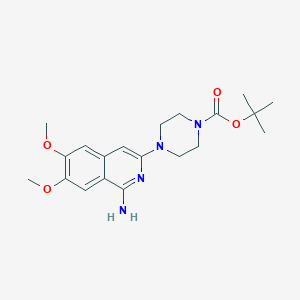



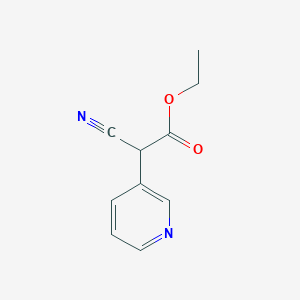


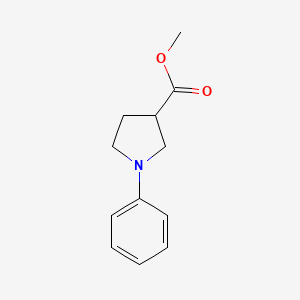
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1367765.png)
